molecular formula C17H17N3O2 B11835292 Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate CAS No. 647851-00-1

Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate

Cat. No.: B11835292
CAS No.: 647851-00-1
M. Wt: 295.34 g/mol
InChI Key: SFQBGUKPIHLCIS-UHFFFAOYSA-N
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Description

Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a naphthalene ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate typically involves the reaction of naphthalen-1-ylmethylamine with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical processes within cells, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

647851-00-1

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl N-[1-(naphthalen-1-ylmethyl)imidazol-2-yl]carbamate

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)19-16-18-10-11-20(16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3,(H,18,19,21)

InChI Key

SFQBGUKPIHLCIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=CN1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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